molecular formula C21H41ClO3 B583488 1-Chloro-3-hydroxypropan-2-YL octadecanoate CAS No. 1346602-55-8

1-Chloro-3-hydroxypropan-2-YL octadecanoate

Cat. No. B583488
CAS RN: 1346602-55-8
M. Wt: 377.006
InChI Key: QVDKLQCGMGDAPK-UHFFFAOYSA-N
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Description

“1-Chloro-3-hydroxypropan-2-YL octadecanoate” is a chemical compound . It is also known as Stearic Acid 2-Chloro-1-(hydroxymethyl)ethyl Ester-d5, Octadecanoic Acid 2-Chloro-1-(hydroxymethyl)ethyl Ester-d5, and rac 2-Stearoyl-3-chloropropanediol-d5 .


Molecular Structure Analysis

The molecular formula of “1-Chloro-3-hydroxypropan-2-YL octadecanoate” is C21H41ClO3 . The molecular weight is 377.00100 .

Scientific Research Applications

Antioxidant and Nutraceutical Applications

Chlorogenic acid (CGA), sharing a similar functional group (hydroxy and ester groups) with the compound , is widely recognized for its antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. CGA's role as a food additive and a nutraceutical for the prevention and treatment of metabolic syndrome showcases the potential of hydroxy-ester compounds in health-related applications (Santana-Gálvez et al., 2017).

Biodegradable Polymers

Research on medium-chain-length poly-3-hydroxyalkanoates (MCL-PHAs) highlights the production and application of biodegradable polymers from structurally related carbon sources. This area could be relevant for 1-Chloro-3-hydroxypropan-2-yl octadecanoate, considering the compound's potential as a monomer or an intermediate in polymer synthesis (Sun et al., 2007).

Environmental and Water Treatment

The interaction of chlorine with organic compounds, which includes reactions leading to oxidation and chlorination, is critical in water treatment processes. The study by Haman et al. (2015) reviews the occurrence, fate, and behavior of parabens in aquatic environments, indicating the environmental relevance of chloro-organic compounds in water systems. This suggests potential environmental applications or considerations for the compound of interest in terms of its behavior and fate in water treatment scenarios (Haman et al., 2015).

Antimicrobial and Antiviral Properties

Chloroquine, a compound with a chloro- group, has demonstrated broad anti-HIV-1 activity, inhibiting various strains in lymphocytic and monocytic cells. This points to the potential of chlorinated compounds in pharmaceutical applications, suggesting a potential area of research for chloro-organic compounds in developing treatments for viral infections (Savarino et al., 2001).

properties

IUPAC Name

(1-chloro-3-hydroxypropan-2-yl) octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h20,23H,2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDKLQCGMGDAPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CO)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858402
Record name 1-Chloro-3-hydroxypropan-2-yl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-hydroxypropan-2-YL octadecanoate

CAS RN

1346602-55-8
Record name 1-Chloro-3-hydroxypropan-2-yl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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